molecular formula C18H14N2O3 B300396 Nicotinic acid naphthalen-1-ylcarbamoylmethyl ester

Nicotinic acid naphthalen-1-ylcarbamoylmethyl ester

Katalognummer B300396
Molekulargewicht: 306.3 g/mol
InChI-Schlüssel: DHSQRBDXIPHYSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nicotinic acid naphthalen-1-ylcarbamoylmethyl ester is a chemical compound that belongs to the class of nicotinic acid derivatives. It is a potent agonist of the G protein-coupled receptor GPR109A, which is primarily expressed in adipose tissue and immune cells. Nicotinic acid naphthalen-1-ylcarbamoylmethyl ester has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation.

Wirkmechanismus

Nicotinic acid naphthalen-1-ylcarbamoylmethyl ester exerts its effects through the activation of GPR109A, which is primarily expressed in adipose tissue and immune cells. GPR109A activation leads to the inhibition of adenylate cyclase and the subsequent decrease in cyclic AMP levels. This results in the activation of AMP-activated protein kinase (AMPK), which plays a key role in the regulation of cellular energy metabolism. AMPK activation leads to the inhibition of mammalian target of rapamycin (mTOR) signaling, which is involved in the regulation of cell proliferation and survival.
Biochemical and physiological effects:
Nicotinic acid naphthalen-1-ylcarbamoylmethyl ester has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to improve glucose tolerance and insulin sensitivity by increasing glucose uptake in skeletal muscle and adipose tissue. In addition, nicotinic acid naphthalen-1-ylcarbamoylmethyl ester has been shown to reduce the production of pro-inflammatory cytokines and chemokines in immune cells by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.

Vorteile Und Einschränkungen Für Laborexperimente

Nicotinic acid naphthalen-1-ylcarbamoylmethyl ester has several advantages for lab experiments. It is a potent and selective agonist of GPR109A, which allows for the specific activation of this receptor in cells and tissues. It is also stable and can be easily synthesized in the laboratory. However, nicotinic acid naphthalen-1-ylcarbamoylmethyl ester has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous solutions. It also has low bioavailability, which can limit its effectiveness in vivo.

Zukünftige Richtungen

Nicotinic acid naphthalen-1-ylcarbamoylmethyl ester has several potential future directions for research. One area of research is the development of more potent and selective agonists of GPR109A for use in therapeutic applications. Another area of research is the investigation of the molecular mechanisms underlying the anti-cancer, anti-diabetic, and anti-inflammatory effects of nicotinic acid naphthalen-1-ylcarbamoylmethyl ester. Additionally, the use of nicotinic acid naphthalen-1-ylcarbamoylmethyl ester in combination with other drugs or therapies may have synergistic effects in the treatment of various diseases.

Synthesemethoden

Nicotinic acid naphthalen-1-ylcarbamoylmethyl ester can be synthesized through a multi-step reaction starting from commercially available starting materials. The synthesis involves the reaction of 2-naphthylamine with chloroacetyl chloride to form chloroacetamido-2-naphthalene, which is then reacted with nicotinic acid to form nicotinic acid naphthalen-1-ylcarbamoyl chloride. Finally, the esterification of nicotinic acid naphthalen-1-ylcarbamoyl chloride with methanol yields nicotinic acid naphthalen-1-ylcarbamoylmethyl ester.

Wissenschaftliche Forschungsanwendungen

Nicotinic acid naphthalen-1-ylcarbamoylmethyl ester has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. In cancer research, nicotinic acid naphthalen-1-ylcarbamoylmethyl ester has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. In diabetes research, nicotinic acid naphthalen-1-ylcarbamoylmethyl ester has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. In inflammation research, nicotinic acid naphthalen-1-ylcarbamoylmethyl ester has been shown to reduce the production of pro-inflammatory cytokines and chemokines in immune cells.

Eigenschaften

Produktname

Nicotinic acid naphthalen-1-ylcarbamoylmethyl ester

Molekularformel

C18H14N2O3

Molekulargewicht

306.3 g/mol

IUPAC-Name

[2-(naphthalen-1-ylamino)-2-oxoethyl] pyridine-3-carboxylate

InChI

InChI=1S/C18H14N2O3/c21-17(12-23-18(22)14-7-4-10-19-11-14)20-16-9-3-6-13-5-1-2-8-15(13)16/h1-11H,12H2,(H,20,21)

InChI-Schlüssel

DHSQRBDXIPHYSL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)COC(=O)C3=CN=CC=C3

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)COC(=O)C3=CN=CC=C3

Löslichkeit

42.1 [ug/mL]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.